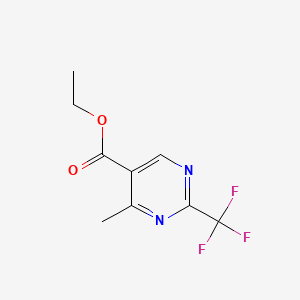

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The IUPAC name for this compound is ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate .

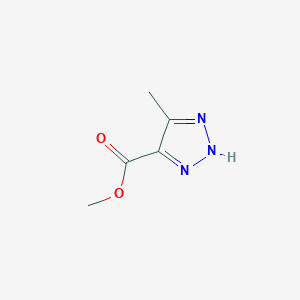

Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate can be represented by the SMILES stringCCOC(=O)C1=CN=C(N=C1C)C(F)(F)F . The InChI code for this compound is 1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3 . Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a solid compound . It has a refractive index of 1.4415-1.4465 at 20°C .Aplicaciones Científicas De Investigación

Pharmacology

This compound has been utilized in the synthesis of novel triazole-pyrimidine hybrids. Pyrimidine derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activity. The triazole-pyrimidine hybrid has been studied for neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .

Solar Energy Research

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate has potential applications in solar energy, particularly in perovskite solar cells. It can be used to enhance the efficiency of these cells, which are a promising alternative to traditional silicon-based solar cells due to their high conversion efficiency and lower manufacturing costs .

Agrochemicals and Pharmaceuticals

The trifluoromethyl group present in this compound is a key structural motif in active ingredients for agrochemicals and pharmaceuticals. It is used in the synthesis of trifluoromethylpyridines, which are important in developing new active ingredients with enhanced biological activity .

Safety and Hazards

Direcciones Futuras

While specific future directions for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate are not mentioned in the search results, a study on triazole-pyrimidine hybrids suggests that these compounds, which could potentially include Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, could be developed as neuroprotective and anti-neuroinflammatory agents .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties .

Mode of Action

They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It’s suggested that the mechanism of action involves the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular and cellular effects of the compound’s action include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propiedades

IUPAC Name |

ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEKBQSEKSEXLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442482 |

Source

|

| Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

CAS RN |

306960-67-8 |

Source

|

| Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)

![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)